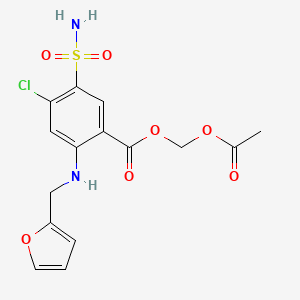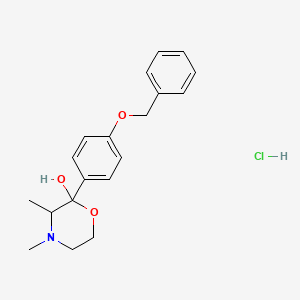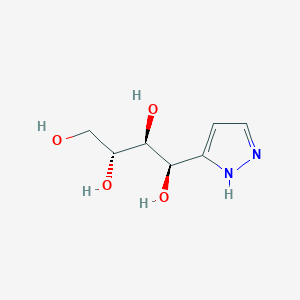![molecular formula C16H15BrCa B12542198 Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo- CAS No. 147283-14-5](/img/structure/B12542198.png)
Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo- is a chemical compound that features a calcium ion coordinated to a bromo-substituted cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo- typically involves the reaction of a suitable cyclopropyl precursor with a calcium salt. One common method involves the use of [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromide as the starting material, which is reacted with calcium carbonate in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to reflux to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial to obtain the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydride or dehalogenated product.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for substitution reactions, hydrogen peroxide for oxidation reactions, and lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields the corresponding alcohol, while oxidation with hydrogen peroxide yields the corresponding oxide .
Scientific Research Applications
Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo- has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving calcium signaling pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo- exerts its effects involves the interaction of the calcium ion with various molecular targets. The calcium ion can modulate the activity of enzymes and other proteins by binding to specific sites, thereby influencing cellular processes such as signal transduction and muscle contraction . The bromo-substituted cyclopropyl group may also interact with other molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]chloride
- Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]fluoride
- Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]iodide
Uniqueness
Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo- is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its chloride, fluoride, and iodide analogs. The bromo group is more reactive in substitution reactions, making this compound particularly useful in synthetic applications where such reactivity is desired .
Properties
CAS No. |
147283-14-5 |
|---|---|
Molecular Formula |
C16H15BrCa |
Molecular Weight |
327.27 g/mol |
IUPAC Name |
calcium;(2-methyl-1-phenylcyclopropyl)benzene;bromide |
InChI |
InChI=1S/C16H15.BrH.Ca/c1-13-12-16(13,14-8-4-2-5-9-14)15-10-6-3-7-11-15;;/h2-11H,12H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
UAIUPXVDXPZJPQ-UHFFFAOYSA-M |
Canonical SMILES |
C[C-]1CC1(C2=CC=CC=C2)C3=CC=CC=C3.[Ca+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]-](/img/structure/B12542125.png)
![2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12542128.png)



![2-[(Pentan-3-ylidene)amino]ethan-1-amine](/img/structure/B12542151.png)


![[4-(Chloromethyl)phenyl]sulfuramidous acid](/img/structure/B12542167.png)

![Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-](/img/structure/B12542178.png)



